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Compound of Interest

Compound Name:
2-Nitro-4-

morpholinocarbonylaniline

Cat. No.: B8754087

Get Quote

Spectroscopic Characterization Guide: 2-Nitro-4-
morpholinocarbonylaniline
Executive Summary & Compound Profile
2-Nitro-4-morpholinocarbonylaniline is a bifunctional building block featuring an electron-rich

aniline core stabilized by an electron-withdrawing nitro group and a morpholine amide

functionality. Its characterization requires a multi-modal approach to distinguish it from potential

synthetic by-products such as unreacted 4-amino-3-nitrobenzoic acid or bis-acylated impurities.
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Attribute Specification

IUPAC Name
(4-Amino-3-nitrophenyl)(morpholin-4-

yl)methanone

Common Name 2-Nitro-4-morpholinocarbonylaniline

Chemical Formula C₁₁H₁₃N₃O₄

Molecular Weight 251.24 g/mol

Appearance Yellow to Orange Crystalline Solid

Solubility DMSO, DMF, Methanol (Moderate), Water (Low)

Key Functionality
Primary Amine (Nucleophile), Nitro

(Electrophile/Reducible), Amide (Stable Linker)

Structural Analysis & Theoretical Expectations
The molecule consists of a 1,2,4-trisubstituted benzene ring. The nitro group at position 3

(relative to the carbonyl) strongly deshields the adjacent proton (H-2), while the amine at

position 4 shields the adjacent protons (H-5). The morpholine amide typically exhibits restricted

rotation, often resolving into distinct methylene multiplets in high-field NMR.

Diagram 1: Structural Logic & Numbering
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Caption: Synthesis and key structural features defining the spectroscopic signature.

Comparative Analysis of Characterization Methods
This section objectively compares the efficacy of three primary analytical techniques for

validating this specific compound.

Method Primary Utility
Strengths for This

Compound
Limitations

1H NMR (DMSO-d₆)
Structural

Confirmation

Unambiguously

identifies the 1,2,4-

substitution pattern

and the morpholine

ring integrity.

Requires ~5-10 mg

sample; solvent peaks

can obscure amine

protons.

FT-IR (ATR) Functional Group ID

Rapidly confirms the

Nitro (1350/1530

cm⁻¹) and Amide

(1630 cm⁻¹)

presence.

Cannot detect

regioisomers or trace

impurities effectively.

LC-MS (ESI+)
Purity & Impurity

Profiling

Detects unreacted

acid (MW 182) and

morpholine (MW 87)

with high sensitivity.

Fragmentation

patterns can be

complex; requires

ionization

optimization.

Recommendation:
For Routine QC: Use HPLC-UV (254 nm) for purity and FT-IR for identity.

For Structural Validation:1H NMR is non-negotiable to confirm the correct isomer and amide

formation.

Detailed Spectroscopic Data
A. Proton NMR (¹H NMR) - The Gold Standard
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Solvent: DMSO-d₆ (2.50 ppm ref)

The aromatic region is the most diagnostic. The coupling constants (

) reveal the ortho/meta relationships.
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Position Shift (δ, ppm) Multiplicity Integration
Assignment &

Logic

H-2 8.05 - 8.15 d (J ~ 2.0 Hz) 1H

Most Deshielded.

Ortho to NO₂

and Carbonyl.

Appears as a

doublet due to

meta-coupling

with H-6.

H-6 7.45 - 7.55
dd (J ~ 8.5, 2.0

Hz)
1H

Ortho to

Carbonyl, Meta

to NO₂. Distinct

doublet of

doublets.

NH₂ 7.60 - 7.80 br s 2H

Broad singlet.

Exchangeable

with D₂O.

Chemical shift

varies with

concentration/te

mperature.

H-5 7.00 - 7.10 d (J ~ 8.5 Hz) 1H

Shielded. Ortho

to the electron-

donating NH₂

group.

Morpholine 3.50 - 3.70 m (broad) 8H

The morpholine

ring protons

often appear as

two broad

multiplets or four

distinct triplets

due to restricted

rotation around

the amide bond.
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B. Infrared Spectroscopy (FT-IR)
Mode: ATR (Attenuated Total Reflectance)

Functional Group Wavenumber (cm⁻¹) Intensity Notes

N-H Stretch 3450, 3350 Medium

Primary amine doublet

(asymmetric/symmetri

c).

C=O Stretch (Amide) 1625 - 1640 Strong

Characteristic of

tertiary amides

(morpholine amide).

Lower than esters.

NO₂ (Asymmetric) 1510 - 1540 Strong
Diagnostic for nitro

compounds.

NO₂ (Symmetric) 1330 - 1360 Strong
Paired with the

asymmetric peak.

C-O-C (Ether) 1110 Medium
Morpholine ether

linkage.

C. Mass Spectrometry (LC-MS)
Ionization: ESI (Positive Mode)

Molecular Ion [M+H]⁺:252.1 m/z (Calculated: 252.09)

Sodium Adduct [M+Na]⁺:274.1 m/z

Fragmentation Pattern:

m/z ~235: Loss of NH₃ (uncommon in ESI, but possible).

m/z ~165: Loss of Morpholine group (Ar-CO⁺ cation).

m/z ~206: Loss of NO₂ group.
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Experimental Protocols
Protocol 1: Sample Preparation for 1H NMR

Massing: Weigh 5–10 mg of the dry solid into a clean vial.

Solvation: Add 0.6 mL of DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

Note: CDCl₃ is often insufficient due to the poor solubility of nitroanilines.

Mixing: Sonicate for 30 seconds to ensure complete dissolution.

Check: Ensure the solution is clear yellow/orange with no suspended particles.

Transfer: Transfer to a 5mm NMR tube using a glass pipette.

Acquisition: Run a standard proton sequence (16–32 scans, 1s relaxation delay).

Protocol 2: HPLC Purity Check
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic) and 210 nm (amide).

Expected Retention: The product is moderately polar. Expect elution around 4.5 - 5.5 min

(depending on specific column/gradient). Unreacted acid will elute earlier; unreacted

morpholine will elute in the void volume.

Analytical Workflow Diagram
The following workflow illustrates the logical progression from synthesis to validated product.
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Caption: Step-by-step decision matrix for product validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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